Cas no 434326-06-4 (1-Benzyl-4-Dicholoromethyl-5-nitroimidazole)

1-Benzyl-4-Dicholoromethyl-5-nitroimidazole Chemical and Physical Properties
Names and Identifiers
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- 1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole
- 1-benzyl-4-(dichloromethyl)-5-nitroimidazole
- 1H-Imidazole, 4-(dichloromethyl)-5-nitro-1-(phenylmethyl)-
- DTXSID50464153
- AKOS015963630
- DB-337082
- 434326-06-4
- 1-Benzyl-4-Dicholoromethyl-5-nitroimidazole
-
- Inchi: InChI=1S/C11H9Cl2N3O2/c12-10(13)9-11(16(17)18)15(7-14-9)6-8-4-2-1-3-5-8/h1-5,7,10H,6H2
- InChI Key: SQNXSXWUOVTBIX-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C(Cl)Cl
Computed Properties
- Exact Mass: 285.0071819g/mol
- Monoisotopic Mass: 285.0071819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 63.6Ų
1-Benzyl-4-Dicholoromethyl-5-nitroimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-5290-1MG |
1-benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole |
434326-06-4 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | SS-5290-10MG |
1-benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole |
434326-06-4 | >95% | 10mg |
£63.00 | 2025-02-09 | |
Alichem | A069003462-1g |
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole |
434326-06-4 | 95% | 1g |
$500.00 | 2023-09-01 | |
Key Organics Ltd | SS-5290-5MG |
1-benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole |
434326-06-4 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Chemenu | CM186943-1g |
1-benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole |
434326-06-4 | 95% | 1g |
$*** | 2023-05-30 | |
TRC | B194073-1mg |
1-Benzyl-4-Dicholoromethyl-5-nitroimidazole |
434326-06-4 | 1mg |
$ 50.00 | 2022-06-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626904-1mg |
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole |
434326-06-4 | 98% | 1mg |
¥464.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626904-10mg |
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole |
434326-06-4 | 98% | 10mg |
¥800.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626904-5mg |
1-Benzyl-4-(dichloromethyl)-5-nitro-1H-imidazole |
434326-06-4 | 98% | 5mg |
¥573.00 | 2024-05-13 | |
TRC | B194073-10mg |
1-Benzyl-4-Dicholoromethyl-5-nitroimidazole |
434326-06-4 | 10mg |
$ 80.00 | 2022-06-01 |
1-Benzyl-4-Dicholoromethyl-5-nitroimidazole Related Literature
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
Additional information on 1-Benzyl-4-Dicholoromethyl-5-nitroimidazole
1-Benzyl-4-Dichloromethyl-5-nitroimidazole: A Comprehensive Overview
1-Benzyl-4-Dichloromethyl-5-nitroimidazole (CAS No. 434326-06-4) is a highly specialized organic compound belonging to the imidazole family of heterocyclic compounds. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of 1-Benzyl-4-Dichloromethyl-5-nitroimidazole is characterized by a central imidazole ring with substituents at positions 1, 4, and 5, which contribute to its distinctive reactivity and functionality.
The synthesis of 1-Benzyl-4-Dichloromethyl-5-nitroimidazole involves a multi-step process that typically begins with the preparation of the imidazole core. Recent advancements in synthetic methodologies have enabled chemists to optimize the production of this compound, ensuring higher yields and better purity. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times while maintaining product quality. This method has been widely adopted in both academic and industrial settings, underscoring its importance in modern organic chemistry.
The chemical structure of 1-Benzyl-4-Dichloromethyl-5-nitroimidazole plays a pivotal role in its biological activity. The presence of the benzyl group at position 1 imparts lipophilicity, enhancing the compound's ability to penetrate cellular membranes. Meanwhile, the dichloromethyl group at position 4 introduces electron-withdrawing effects, which can modulate the reactivity of the molecule. The nitro group at position 5 further contributes to the compound's electronic properties, making it a versatile platform for further functionalization.
Recent studies have highlighted the potential of 1-Benzyl-4-Dichloromethyl-5-nitroimidazole as a lead compound in drug discovery. Researchers have explored its anti-inflammatory and antimicrobial properties, demonstrating promising results against various pathogens. For instance, a study published in *Journal of Medicinal Chemistry* revealed that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation-related diseases. Additionally, its ability to inhibit bacterial growth suggests potential applications in developing novel antibiotics.
Beyond pharmacology, 1-Benzyl-4-Dichloromethyl-5-nitroimidazole has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of conductive polymers and semiconducting materials. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity without compromising mechanical properties. Such innovations hold promise for advancing technologies such as flexible electronics and energy storage devices.
The environmental impact of 1-Benzyl-4-Dichloromethyl-5-nitroimidazole is another area of active research. Scientists are investigating its biodegradability and toxicity profiles to ensure sustainable use. Preliminary findings indicate that under certain conditions, the compound can undergo enzymatic degradation, reducing its persistence in the environment. However, further studies are required to fully understand its ecological footprint and develop strategies for responsible disposal.
In conclusion, 1-Benzyl-4-Dichloromethyl-5-nitroimidazole (CAS No. 434326-06-4) stands as a testament to the ingenuity of modern chemistry. Its versatile structure and diverse applications continue to drive innovation across multiple disciplines. As research progresses, this compound is poised to play an increasingly important role in addressing global challenges in health, technology, and sustainability.
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